(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride
Description
(E)-Methyl 4-(dimethylamino)but-2-enoate hydrochloride (CAS: 1259519-60-2) is an organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It features a conjugated enoate ester backbone with a dimethylamino group at the 4-position and exists as a hydrochloride salt.
Properties
IUPAC Name |
methyl (E)-4-(dimethylamino)but-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)6-4-5-7(9)10-3;/h4-5H,6H2,1-3H3;1H/b5-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKHRVINFZEVKS-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259519-60-2 | |
| Record name | Methyl (E)-4-(dimethylamino)but-2-enoate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259519602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (E)-4-(dimethylamino)but-2-enoate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ5SP7TV7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride typically involves the esterification of 4-(dimethylamino)but-2-enoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Organic Synthesis
(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Its versatility allows for the development of new materials and specialty chemicals .
Biochemical Studies
In biological research, this compound is employed to study biochemical pathways and enzyme interactions. Its ability to act as a nucleophile enables it to participate in reactions with electrophilic sites on proteins and nucleic acids, thereby modulating enzyme activities and influencing biological processes .
Medicinal Chemistry
The compound has garnered attention for its potential in drug discovery and development. Research indicates that it exhibits significant anticancer properties , effectively reducing the proliferation of various cancer cell lines. This suggests its potential as a therapeutic agent against malignancies .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and intermediates for various processes. Its unique properties make it suitable for applications in polymer chemistry and material science .
Case Studies
Recent studies have focused on the anticancer properties of this compound:
- Study on Cancer Cell Lines : A research study evaluated the compound's efficacy against several cancer cell lines, demonstrating a significant reduction in cell proliferation rates compared to control groups.
- Enzyme Interaction Studies : Another study investigated how this compound interacts with specific enzymes involved in metabolic pathways, revealing insights into its potential therapeutic applications.
These case studies underscore the compound's relevance in medicinal chemistry and its potential for future drug development initiatives .
Mechanism of Action
The mechanism of action of (E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: Likely C₈H₁₈ClNO₂ (inferred from synthesis in ).
- Key Differences: Backbone: Saturated butanoate vs. unsaturated but-2-enoate. Substituents: A methylamino group at the 2-position and geminal dimethyl groups at the 3-position, compared to a dimethylamino group at the 4-position in the target compound. Stereochemistry: The (S)-configuration introduces chirality, which is absent in the planar (E)-configured enoate .
(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride
- Molecular Formula: C₆H₁₁Cl₂NO (MW: 184.06 g/mol) .
- Key Differences :
- Applications: The enoyl chloride is likely used as an intermediate in amide or peptide synthesis, while the methyl ester may serve as a protected carboxylate in multistep syntheses.
Methyl (2E)-4-(2,2,2-Trifluoroethoxy)but-2-enoate
- Molecular Formula : C₇H₉F₃O₃ (MW: 198.14 g/mol, inferred from ).
- Key Differences: Substituent: A trifluoroethoxy group replaces the dimethylamino group, drastically altering electronic properties. The electron-withdrawing trifluoroethoxy group reduces basicity and increases electrophilicity at the β-carbon .
- Applications: The trifluoroethoxy derivative may be used in fluorinated drug candidates, while the dimethylamino analog could enhance solubility via protonation.
Data Table: Comparative Analysis
Biological Activity
(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a double bond between the second and third carbons of the butenoate moiety, which is crucial for its reactivity and biological interactions. The presence of a dimethylamino group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : It may interact with specific receptors, altering their activity and leading to downstream effects on cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Anticancer Properties
Research has indicated that this compound can inhibit the growth of cancer cells. A notable study demonstrated that it effectively reduced cell viability in various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways related to cell survival and proliferation .
Antimicrobial Effects
The compound's antimicrobial activity has been evaluated against several bacterial strains. In vitro studies revealed that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentration ranges for therapeutic applications .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy, the compound was tested against common pathogens. The results indicated potent activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
